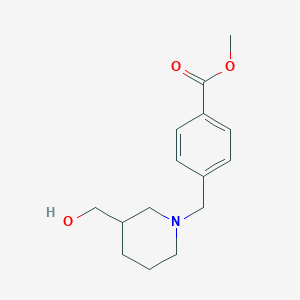
Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
説明
“Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .科学的研究の応用
1. Metabolic Fate in Synthetic Cannabinoid Receptor Agonists
Research on similar synthetic cannabinoid receptor agonists (SCRAs) like QMMSB and QMiPSB, which share structural similarities with Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate, has been conducted. These studies focus on the identification of in vitro phase I and II metabolites in pooled human liver S9 fraction incubations, emphasizing the importance of ester hydrolysis in their phase I metabolism and suggesting potential targets for toxicological screenings (Richter et al., 2022).
2. Structural Analysis in Crystallography
A study detailing the molecular structure of a similar compound, 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, reveals insights into the crystallographic aspects of such compounds. It highlights the conformational orientation of various groups in the structure, contributing valuable information for understanding the chemical and physical properties of similar molecules (Jasinski et al., 2009).
3. Application in Insecticidal Activity
Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, a structurally related compound, has been identified as a major insecticidal principle from Piper guanacastensis, showing significant activity against mosquito larvae. This suggests potential applications of similar compounds in the field of pest control and insecticidal development (Pereda-Miranda et al., 1997).
4. Antiparasitic Properties
Compounds from the Piper species, similar in structure to Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate, have been studied for their antiparasitic activity. These studies have yielded significant insights into their effectiveness against pathogens like Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, suggesting potential therapeutic applications (Flores et al., 2008).
5. Synthesis and Reactivity Studies
The synthesis and reactivity of various derivatives of piperidine, a component of the target molecule, have been extensively studied. These studies include the preparation of compounds like ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate and explore their potential applications in pharmaceuticals, highlighting the versatile nature of these compounds (Wei et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-15(18)14-6-4-12(5-7-14)9-16-8-2-3-13(10-16)11-17/h4-7,13,17H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIDJWDAXLUQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)
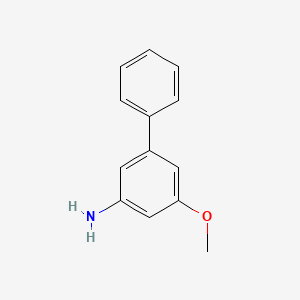
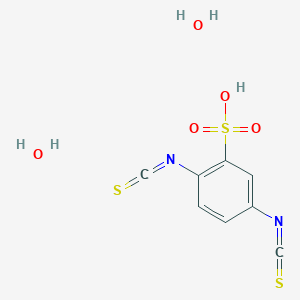
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)

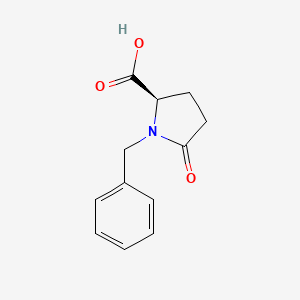


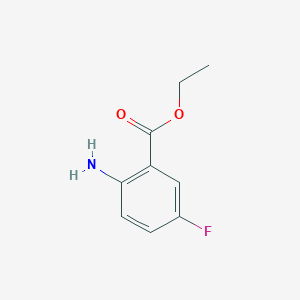
![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)

